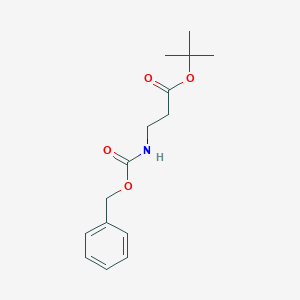

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

Description

Properties

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEOEDXSMUQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404555 | |

| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18605-26-0 | |

| Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate for Advanced Synthesis

This document serves as an in-depth technical guide on the physicochemical properties, synthesis, and applications of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who require a detailed and practical understanding of this versatile chemical compound. The guide eschews a rigid template in favor of a structure that logically presents the core scientific and technical aspects of the compound, ensuring a thorough and usable reference.

Strategic Overview: The Utility of Orthogonal Protection

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, often abbreviated as Cbz-β-Ala-OtBu, is a bifunctional amino acid derivative of significant utility in organic synthesis, particularly in the realm of peptide and peptidomimetic chemistry. Its strategic importance is rooted in the principle of orthogonal protection . The amine functionality is protected by a benzyloxycarbonyl (Cbz) group, which is labile to hydrogenolysis, while the carboxylic acid is protected as a tert-butyl ester, which is readily cleaved under acidic conditions. This differential reactivity allows for the selective deprotection of either terminus of the molecule, providing chemists with precise control over the sequence of bond formation in complex synthetic routes. This characteristic makes it an invaluable building block for the synthesis of modified peptides, complex natural products, and pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectral properties is fundamental to its effective use in a laboratory setting. The data presented below has been compiled from reputable chemical data sources.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| CAS Number | 3301-95-7 | |

| Appearance | White to off-white solid or powder | [1] |

| Melting Point | 38-42 °C | [1] |

| Boiling Point | 383.5 ± 25.0 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. | |

| Storage Conditions | 2-8°C, in a dry, well-ventilated place. | [1] |

Spectroscopic Data for Structural Elucidation

-

¹H NMR (300 MHz, CDCl₃): δ 7.36-7.28 (m, 5H, Ar-H), 5.28 (s, 1H, NH), 5.09 (s, 2H, OCH₂ Ph), 3.46-3.40 (m, 2H, NHCH₂ ), 2.45 (t, J = 6 Hz, 2H, CH₂ COO), 1.44 (s, 9H, C(CH₃ )₃).[3]

-

Expert Interpretation: The multiplet between 7.28 and 7.36 ppm is characteristic of the aromatic protons of the benzyl group. The singlet at 5.09 ppm corresponds to the benzylic methylene protons. The singlet at 1.44 ppm, integrating to nine protons, is a definitive signature of the tert-butyl group.

-

-

¹³C NMR (75 MHz, CDCl₃): δ 171.39, 156.19, 136.47, 128.29, 127.90, 127.86, 80.66, 66.35, 36.58, 35.33, 27.89.[3]

-

Expert Interpretation: The signal at 171.39 ppm is attributed to the ester carbonyl carbon, while the peak at 156.19 ppm represents the carbamate carbonyl carbon. The resonance at 80.66 ppm is characteristic of the quaternary carbon of the tert-butyl group.

-

-

Mass Spectrometry (ESI-MS): Calculated for [C₁₅H₂₁NO₄ + H]⁺: 280.15; Found: 280.3. Calculated for [C₁₅H₂₁NO₄ + Na]⁺: 302.13; Found: 302.3.[3]

Synthesis and Purification: A Self-Validating Protocol

The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a multi-step process that requires careful execution to ensure high purity and yield. The following protocol is presented with explanations for key steps, creating a self-validating workflow.

Synthetic Workflow Diagram

Caption: Synthetic pathway for tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate.

Detailed Experimental Methodology

Materials:

-

β-Alanine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

tert-Butanol (tBuOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

N-Cbz Protection of β-Alanine: a. Dissolve β-alanine in an aqueous solution of NaOH. The basic medium deprotonates the amino group, enhancing its nucleophilicity. b. Cool the solution in an ice bath and slowly add Cbz-Cl. The Schotten-Baumann conditions (biphasic, basic) are employed to trap the HCl byproduct and drive the reaction to completion. c. Stir vigorously for several hours at room temperature. d. Acidify the reaction mixture with HCl to precipitate the N-Cbz-β-alanine product, which is then isolated by filtration.

-

Steglich Esterification: a. Dissolve the N-Cbz-β-alanine from the previous step, tBuOH, and a catalytic amount of DMAP in DCM. DMAP acts as a potent acylation catalyst. b. Cool the solution to 0°C and add a solution of DCC in DCM dropwise. DCC is a coupling agent that activates the carboxylic acid, facilitating the nucleophilic attack by the sterically hindered tBuOH. c. Allow the reaction to warm to room temperature and stir overnight. d. The dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration. e. The filtrate is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine to remove any remaining impurities. f. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: a. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product as a white to off-white solid.[3]

Key Applications in Research and Development

The orthogonal protecting groups of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate make it a highly valuable reagent in several areas of chemical synthesis.

Solid-Phase and Solution-Phase Peptide Synthesis

The primary application of this compound is as a building block for the incorporation of β-alanine residues into peptide chains. β-amino acids are of great interest as they can induce stable secondary structures (e.g., helices and turns) in peptides, which can lead to enhanced biological activity and proteolytic stability.

Caption: Orthogonal deprotection and coupling strategy in peptide synthesis.

Development of Peptidomimetics and Small Molecule Therapeutics

The β-amino acid scaffold is a key structural motif in many peptidomimetics. These molecules are designed to mimic the biological activity of natural peptides but with improved pharmacokinetic profiles, such as enhanced stability and oral bioavailability. tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate serves as a versatile starting material for the synthesis of these therapeutically relevant compounds.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory. All handling should be performed in a well-ventilated fume hood.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Wash affected area with soap and water. Remove contaminated clothing.

-

If inhaled: Move to fresh air. If breathing is difficult, administer oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.

-

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C to ensure its long-term stability.[1]

Conclusion

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a strategically important and highly versatile building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and purification, make it an indispensable tool for researchers. A thorough understanding of its reactivity, handling requirements, and spectroscopic characteristics, as detailed in this guide, is crucial for its successful and safe application in the laboratory.

References

-

PubChem, National Center for Biotechnology Information. tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate. [Link]

-

Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". The Royal Society of Chemistry. [Link]

Sources

Spectroscopic Data of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

Tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (CAS No. 18605-26-0) is a protected β-amino acid derivative. The tert-butyl ester and the benzyloxycarbonyl (Cbz or Z) group serve as protecting groups for the carboxylic acid and amine functionalities, respectively. This protection strategy is fundamental in peptide chemistry, allowing for controlled, sequential amide bond formation. Accurate characterization of this compound is paramount to ensure purity and structural integrity before its use in complex synthetic pathways. This guide provides a detailed interpretation of its spectroscopic data, underpinned by established principles and experimental protocols.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate with atom numbering for spectral assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Data

The following table summarizes the ¹H NMR spectral data for tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.36-7.28 | m | 5H | Ar-H (C10-C14) |

| 5.28 | s | 1H | NH (N4) |

| 5.09 | s | 2H | CH₂ -Ph (C8) |

| 3.46-3.40 | m | 2H | N-CH₂ (C3) |

| 2.45 | t, J = 6 Hz | 2H | CH₂ -COO (C2) |

| 1.44 | s | 9H | -C(CH₃ )₃ (C18) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides key structural information. The multiplet between 7.36 and 7.28 ppm, integrating to 5 protons, is characteristic of the monosubstituted benzene ring of the benzyloxycarbonyl protecting group. The singlet at 5.09 ppm, integrating to 2 protons, corresponds to the benzylic methylene protons (C8). The broad singlet at 5.28 ppm is assigned to the amide proton (N4-H). The multiplet at 3.46-3.40 ppm represents the two protons on the carbon adjacent to the nitrogen (C3), and the triplet at 2.45 ppm corresponds to the two protons on the carbon adjacent to the ester carbonyl group (C2). The characteristic singlet at 1.44 ppm, integrating to 9 protons, confirms the presence of the tert-butyl group.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals and reference the chemical shifts to the TMS peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

¹³C NMR Data

The following table summarizes the ¹³C NMR spectral data for tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate.[1]

| Chemical Shift (δ) ppm | Assignment |

| 171.39 | C =O (ester, C1) |

| 156.19 | C =O (carbamate, C5) |

| 136.47 | Quaternary Ar-C (C9) |

| 128.29 | Ar-C H (C10-C14) |

| 127.90 | Ar-C H (C10-C14) |

| 127.86 | Ar-C H (C10-C14) |

| 80.66 | -C (CH₃)₃ (C17) |

| 66.35 | C H₂-Ph (C8) |

| 36.58 | N-C H₂ (C3) |

| 35.33 | C H₂-COO (C2) |

| 27.89 | -C(C H₃)₃ (C18) |

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is consistent with the proposed structure. The two carbonyl carbons are observed at 171.39 ppm (ester, C1) and 156.19 ppm (carbamate, C5). The aromatic carbons of the benzyl group appear in the range of 127-137 ppm, with the quaternary carbon (C9) at 136.47 ppm. The quaternary carbon of the tert-butyl group (C17) is found at 80.66 ppm, and the three equivalent methyl carbons (C18) resonate at 27.89 ppm. The benzylic methylene carbon (C8) is observed at 66.35 ppm. The two aliphatic methylene carbons, C3 and C2, are found at 36.58 ppm and 35.33 ppm, respectively.

Experimental Protocol for ¹³C NMR

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: As with ¹H NMR, proper tuning and shimming are crucial.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

-

Number of Scans: 128-1024 or more, depending on the sample concentration.

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Predicted IR Data

While an experimental spectrum for the title compound was not found, the expected key IR absorption bands can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3350 | N-H | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1690 | C=O (carbamate) | Stretching |

| ~1530 | N-H | Bending |

| ~1250, ~1150 | C-O | Stretching |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to show a characteristic N-H stretching vibration around 3350 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear between 3100-2850 cm⁻¹. Two distinct carbonyl stretching bands are anticipated: one for the tert-butyl ester at approximately 1735 cm⁻¹ and another for the carbamate at around 1690 cm⁻¹. The N-H bending vibration is expected around 1530 cm⁻¹. Strong C-O stretching bands from the ester and carbamate groups should be visible in the 1250-1150 cm⁻¹ region.

Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum can be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound.

Mass Spectrometry Data

The following table summarizes the ESI-MS data for tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate.[1]

| m/z | Ion |

| 280.3 | [M+H]⁺ |

| 302.3 | [M+Na]⁺ |

Interpretation of the Mass Spectrum

The ESI-MS data confirms the molecular weight of the compound (279.15 g/mol ). The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 280.3. The presence of a sodium adduct [M+Na]⁺ at m/z 302.3 is also common in ESI-MS.

Fragmentation Pathway

Caption: Plausible fragmentation pathway for [M+H]⁺ of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate in ESI-MS/MS.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule would likely undergo fragmentation. A primary loss would be the neutral loss of isobutylene (56.1 Da) from the tert-butyl ester to give an ion at m/z 224.1. This could be followed by the loss of carbon dioxide (44.0 Da) to yield an ion at m/z 180.1. A prominent peak at m/z 91.1, corresponding to the tropylium ion, is characteristic of the benzyl group.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate. The ¹H NMR, ¹³C NMR, and mass spectrometry data are in full agreement with the assigned structure. The predicted IR spectrum highlights the key functional groups present in the molecule. The detailed experimental protocols provided herein serve as a practical reference for researchers working with this and similar compounds, ensuring data quality and reproducibility. This guide reinforces the importance of a multi-technique spectroscopic approach for the rigorous structural elucidation of synthetic intermediates in drug discovery and development.

References

-

Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks". The Royal Society of Chemistry. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

-

A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. National Institutes of Health. [Link]

-

Interpreting C-13 NMR spectra. Chemguide. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

Sources

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate CAS number and molecular weight

An In-Depth Technical Guide to tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate: A Key Intermediate in Advanced Chemical Synthesis

Introduction

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a bifunctional organic molecule that serves as a crucial building block in various synthetic applications. Structurally, it is the tert-butyl ester of N-Cbz-β-alanine, incorporating two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group for the amine and the tert-butyl (t-Bu) group for the carboxylic acid. This strategic protection renders it an invaluable intermediate for peptide synthesis, peptidomimetics, and, most notably, as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a detailed overview of its chemical properties, a validated synthetic protocol, and its primary applications for researchers and professionals in drug development.

Physicochemical Properties and Identification

The fundamental properties of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate are summarized below. These identifiers are critical for accurate sourcing, characterization, and regulatory documentation.

| Property | Value | Source(s) |

| CAS Number | 18605-26-0 | [2][3][4] |

| Molecular Formula | C15H21NO4 | [2][3] |

| Molecular Weight | 279.33 g/mol | [2][3] |

| Synonyms | N-[(Phenylmethoxy)carbonyl]-beta-alanine tert-butyl ester | [3] |

| Typical Purity | ≥98% | [3] |

| Appearance | White solid | [5] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is typically achieved through the esterification of N-Cbz-β-alanine. The following protocol is a representative method that ensures high purity, suitable for sensitive downstream applications.

Expertise-Driven Rationale

The choice of a tert-butyl ester is strategic; it is stable under a wide range of conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid), leaving the Cbz group intact. Conversely, the Cbz group is readily removed by hydrogenolysis, which does not affect the tert-butyl ester. This orthogonal protection scheme provides synthetic flexibility, which is paramount in multi-step syntheses like those for PROTACs. Purification by flash chromatography is essential to remove unreacted starting materials and side products, ensuring the high purity required for subsequent reactions.[5]

Experimental Protocol

-

Reaction Setup : To a solution of 3-(((benzyloxy)carbonyl)amino)propanoic acid in an appropriate organic solvent (e.g., dichloromethane), add a suitable coupling agent and a catalytic amount of a base.

-

Esterification : Introduce tert-butanol to the reaction mixture. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration : The organic phase is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.[5]

-

Purification : The resulting crude product is purified by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to yield the final product as a white solid.[5]

-

Characterization : The pure compound's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Application in Drug Discovery: The PROTAC Linker

A primary and high-impact application of this molecule is in the construction of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins.

The Role of the Linker

A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its length, flexibility, and chemical composition are critical for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and subsequent degradation by the proteasome.

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is an ideal starting point for synthesizing the aliphatic linker component. After deprotection of either the amine or the ester, the exposed functional group can be readily coupled to either the target-binding ligand or the E3-binding ligand, providing a modular approach to PROTAC design.

Conceptual Role in PROTAC Assembly

Caption: Role of the linker in assembling a PROTAC and its mechanism of action.

Conclusion

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is more than a simple chemical reagent; it is an enabling tool for medicinal chemists and drug development professionals. Its well-defined structure, characterized by an orthogonal protection strategy, provides the synthetic versatility required for constructing complex molecules. Its role as a foundational piece for PROTAC linkers places it at the forefront of innovative therapeutic modalities aimed at targeting previously "undruggable" proteins. A thorough understanding of its properties and synthesis is therefore essential for any research program engaged in these advanced areas of study.

References

- BLDpharm. tert-Butyl 3-(((benzyloxy)carbonyl)amino)

- Oakwood Chemical. tert-Butyl 3-(((benzyloxy)carbonyl)amino)

- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- AbacipharmTech. tert-Butyl 3-(((benzyloxy)carbonyl)amino)

- MCE (MedChemExpress). Tert-butyl 3-(((benzyloxy)carbonyl)amino)

Sources

- 1. Tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. 18605-26-0|tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. rsc.org [rsc.org]

solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate in common organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate in Common Organic Solvents

Abstract

Introduction: Understanding the Significance of Solubility

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a protected amino acid derivative frequently utilized in peptide synthesis and as a building block in the development of more complex molecules, including peptidomimetics and other therapeutic agents.[1][2][3] The solubility of such a compound is a critical physicochemical parameter that profoundly influences its utility in a laboratory and industrial setting. From reaction kinetics in synthetic chemistry to formulation strategies in drug development, a thorough understanding of a compound's solubility is paramount for process optimization, purification, and ensuring bioavailability. This guide will delve into the structural attributes of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate to predict its solubility and provide a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The structure of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate, with a molecular formula of C15H21NO4 and a molecular weight of approximately 279.33 g/mol , contains both nonpolar and polar functional groups that dictate its solubility profile.[2]

-

Nonpolar Moieties: The benzyl group and the tert-butyl group are significant nonpolar components, contributing to its affinity for nonpolar solvents.

-

Polar Moieties: The carbamate and ester functionalities introduce polarity and the capacity for hydrogen bonding (as an acceptor), suggesting potential solubility in more polar solvents.

Based on these structural features, we can predict the solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate in a range of common organic solvents.

Table 1: Predicted Solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The presence of polar functional groups will likely limit solubility in highly nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone | High | These solvents can effectively solvate both the polar and nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the nonpolar parts, while the hydroxyl groups can interact with the polar functionalities. |

| Highly Polar | Water | Low | The significant nonpolar character of the benzyl and tert-butyl groups is expected to result in poor aqueous solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate in a chosen organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or shaker

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate of known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate to a vial. The key is to have undissolved solid remaining after equilibration.

-

Accurately add a known volume of the selected organic solvent to the vial.[5]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sampling and Analysis:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of your calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its concentration.

-

-

Calculation:

-

Using the calibration curve generated from the standard solutions, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Self-Validating System and Trustworthiness

The trustworthiness of this protocol is ensured by several key factors:

-

Use of a Calibration Curve: This ensures accurate quantification of the solute concentration.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that a true saturated state is reached.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Filtration: The use of a fine filter removes any undissolved solid, preventing overestimation of the solubility.

-

Replicates: Performing the experiment in triplicate for each solvent will provide statistical confidence in the results.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Template for Experimental Solubility Data of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dichloromethane | ||

| Ethyl Acetate | ||

| Tetrahydrofuran | ||

| Acetone | ||

| Methanol | ||

| Ethanol | ||

| Toluene | ||

| Hexane | ||

| Water |

Conclusion

While readily available quantitative data on the solubility of tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is limited, a systematic approach based on its chemical structure allows for reliable predictions of its behavior in common organic solvents. The compound is anticipated to exhibit good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents, with limited solubility in highly nonpolar and aqueous media. For precise and reliable data, the detailed experimental protocol provided in this guide offers a robust framework for researchers. A thorough understanding and empirical determination of solubility are indispensable for the effective application of this versatile building block in research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube, 2025.

- How to determine the solubility of a substance in an organic solvent ?

- Experiment: Solubility of Organic & Inorganic Compounds.

- tert-Butyl 3-(((benzyloxy)carbonyl)amino)

- 18605-26-0|tert-Butyl 3-(((benzyloxy)carbonyl)amino)

- tert-Butyl 3-(((benzyloxy)carbonyl)amino)

Sources

An In-depth Technical Guide to the Stability and Lability of the tert-Butyl Ester Protecting Group

For the modern researcher in organic synthesis and drug development, the strategic manipulation of functional groups is paramount. The selection of a protecting group is not merely a tactical choice but a foundational element of the synthetic strategy, dictating reaction compatibility, purification methods, and overall efficiency. Among the arsenal available for carboxylic acids, the tert-butyl (t-Bu) ester stands out for its unique and highly advantageous profile of stability and selective lability.

This guide provides a comprehensive exploration of the tert-butyl ester, moving beyond simple protocols to explain the underlying chemical principles that govern its behavior. By understanding the causality behind its stability and the mechanisms of its cleavage, scientists can leverage this protecting group with greater precision and confidence.

The Cornerstone of Stability: Why the tert-Butyl Ester Endures

The defining characteristic of the tert-butyl ester is its exceptional stability under a wide range of conditions that would readily cleave other common esters, such as methyl or ethyl esters. This robustness is not arbitrary; it is a direct consequence of its steric architecture.

Resistance to Basic and Nucleophilic Attack

The primary pathway for the cleavage of most esters is base-mediated hydrolysis, or saponification. This reaction proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon.

The tert-butyl group, with its three methyl groups arranged in a tetrahedral geometry around a quaternary carbon, creates significant steric hindrance. This bulk physically shields the carbonyl carbon, dramatically impeding the approach of nucleophiles, including hydroxide. Consequently, tert-butyl esters are remarkably stable to basic conditions, a property that is frequently exploited in multi-step syntheses where other ester groups would be prematurely cleaved.[1][2]

Table 1: Comparative Stability of Ester Protecting Groups under Basic Conditions (Saponification)

| Ester Protecting Group | Substrate | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Carboxylic Acid (%) | Reference |

| tert-Butyl | tert-Butyl Benzoate | NaOH (1.2) | THF/H₂O | 25 | 24 | <5 | [1] |

| Methyl | Methyl Benzoate | NaOH (1.2) | THF/H₂O | 25 | 2 | >95 | [1] |

| Ethyl | Ethyl Benzoate | NaOH (1.2) | THF/H₂O | 25 | 4 | >95 | [1] |

| Benzyl | Benzyl Benzoate | LiOH (1.5) | THF/H₂O | 25 | 3 | >95 |

This exceptional stability extends to a variety of other nucleophiles and reaction conditions, including organometallic reagents (Grignard, organolithiums) and reductive environments (e.g., H₂, Pd/C), making the tert-butyl ester a reliable choice when these reagents are used in subsequent synthetic steps.[3]

Controlled Lability: The Mechanism of Acid-Catalyzed Deprotection

The strategic utility of the tert-butyl ester lies in its facile and clean cleavage under acidic conditions.[1] This lability is as fundamental to its design as its stability and proceeds through a distinct unimolecular mechanism (AAL1) that avoids the harsh conditions required for the acid-catalyzed hydrolysis of less substituted esters.[4]

The AAL1 Mechanism: A Step-by-Step Analysis

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by a strong acid. This increases the electrophilicity of the carbonyl carbon and polarizes the acyl-oxygen bond.[5][6]

-

Carbocation Formation: The key step is the heterolytic cleavage of the alkyl-oxygen bond. This occurs because the departing group is a highly stable tertiary carbocation—the tert-butyl cation. The formation of this stabilized intermediate is the driving force for the reaction and explains why this cleavage pathway is unique to tertiary esters.[1][2][5]

-

Formation of Products: The resulting carboxylic acid is liberated, and the tert-butyl cation is subsequently neutralized.

Caption: The AAL1 mechanism for acid-catalyzed tert-butyl ester cleavage.

The Fate of the tert-Butyl Cation and the Role of Scavengers

The tert-butyl cation is a highly reactive electrophile. In the absence of a suitable nucleophile, it will readily deprotonate to form isobutylene gas.[5][7] While this can be advantageous as the gaseous byproduct is easily removed, the cation can also react with nucleophilic functional groups within the substrate molecule, leading to unwanted side products.[8][9]

This is a critical consideration in peptide synthesis, where nucleophilic residues such as Tryptophan (alkylation of the indole ring) and Cysteine (S-t-butylation) are susceptible to attack.[9] To mitigate this, "scavenger" reagents are added to the cleavage cocktail. These are nucleophiles designed to trap the tert-butyl cation preferentially.

Common Scavengers:

-

Triisopropylsilane (TIS): Reduces the carbocation via hydride transfer.

-

Water: Traps the carbocation to form tert-butanol.

-

Thioanisole or Dithiothreitol (DTT): Effective for protecting sulfur-containing residues.

Caption: Fate of the tert-butyl cation during deprotection.

Field-Proven Protocols for Deprotection

The choice of acidic reagent for tert-butyl ester cleavage depends on the overall sensitivity of the substrate and the presence of other protecting groups.

Protocol 1: Trifluoroacetic Acid (TFA) Cleavage (Standard Conditions)

TFA is the most common reagent for t-Bu deprotection due to its high efficiency and volatility, which simplifies workup.[3]

-

Preparation: Dissolve the tert-butyl ester substrate in an anhydrous solvent, typically dichloromethane (DCM).

-

Cleavage Cocktail: Prepare a cleavage solution. A standard mixture is 50% TFA in DCM (v/v).[10] For peptides, a scavenger cocktail is essential, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9]

-

Reaction: Add the cleavage cocktail to the substrate solution and stir at room temperature (20-25°C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[10]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. The crude carboxylic acid can then be purified.

Protocol 2: Aqueous Phosphoric Acid Cleavage (Mild Conditions)

For substrates sensitive to strong acids like TFA, aqueous phosphoric acid (85 wt%) offers a milder and more selective alternative. It is particularly useful when other acid-sensitive groups like benzyl esters, Cbz carbamates, or TBDMS ethers are present, as they are often tolerated.[11][12][13]

-

Reaction Setup: Dissolve the tert-butyl ester substrate in a suitable solvent.

-

Reagent Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle heating.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate to yield the carboxylic acid.[11]

Table 2: Common Conditions for tert-Butyl Ester Deprotection

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Notes & Selectivity | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-25 | 1-4 h | Highly efficient, standard method. Scavengers often required. Cleaves most acid-labile groups. | |

| Hydrogen Chloride (HCl) | Dioxane, Acetic Acid | 20-25 | Variable | A classic and effective method, often used as a 4M solution in dioxane. | [6] |

| 85% Phosphoric Acid (H₃PO₄) | Dichloromethane (DCM) | 20-40 | 2-24 h | Milder, environmentally benign. Tolerates Cbz, benzyl esters, and some silyl ethers. | [11][12] |

| Formic Acid (HCOOH) | Neat or in solvent | 20-25 | Variable | Suitable for sensitive substrates like β-lactams. | [6][11] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 20-25 | 12-24 h | Lewis acid conditions. Selectivity over Boc groups is substrate-dependent and can be unreliable. | [14][15] |

The Power of Orthogonality: Strategic Synthesis Design

The true power of any protecting group is realized in the context of a multi-step synthesis. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using mutually exclusive reaction conditions.[16] The tert-butyl ester is a cornerstone of such strategies.

Table 3: Orthogonal Stability Profile of Common Carboxylic Acid Protecting Groups

| Protecting Group | Stable To | Labile To |

| tert-Butyl Ester | Base (NaOH, LiOH), Nucleophiles, Hydrogenolysis (H₂, Pd/C) | Strong Acid (TFA, HCl) |

| Methyl/Ethyl Ester | Mild Acid, Hydrogenolysis | Strong Acid, Base (Saponification) |

| Benzyl Ester | Acid, Base | Hydrogenolysis (H₂, Pd/C) |

| Silyl Ester (e.g., TBDMS) | Hydrogenolysis | Acid, Base, Fluoride ions (TBAF) |

This profile makes the tert-butyl ester an ideal partner for benzyl esters. For instance, a molecule containing both a tert-butyl ester and a benzyl ester can have the benzyl group removed via hydrogenolysis first, leaving the t-Bu ester intact. The t-Bu ester can then be removed in a subsequent step using TFA, allowing for sequential, controlled deprotection.

Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the dominant method for modern peptide synthesis.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus and is removed by a base (piperidine).

-

Acid-labile tert-butyl based groups protect the carboxylic acid side chains (e.g., Asp(OtBu), Glu(OtBu)) and hydroxyl groups (Ser(tBu), Thr(tBu)).[17]

This orthogonality is perfect: the repeated base treatment for Fmoc removal leaves the side-chain t-Bu groups completely untouched. At the end of the synthesis, all the side-chain protecting groups are removed simultaneously in a single step with a strong acid cocktail (TFA), which also cleaves the peptide from the resin.[9]

Troubleshooting Guide

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key.

Caption: Troubleshooting workflow for tert-butyl ester cleavage.

-

Incomplete Cleavage: This is often due to insufficient acid strength, concentration, or reaction time.[10] Ensure anhydrous conditions, as excess water can dilute the acid. If the substrate is particularly resistant, increasing the concentration of TFA or extending the reaction time is a logical first step.[10]

-

Unexpected Side Products: This almost always points to incomplete scavenging of the tert-butyl cation.[9][10] Increase the amount and variety of scavengers in the cleavage cocktail.

-

Substrate Degradation: If the target molecule contains other functionalities sensitive to strong acid, TFA may be too harsh.[10][18] Switching to a milder deprotection system, such as aqueous phosphoric acid or formic acid, is the recommended solution.[6][11]

Conclusion

The tert-butyl ester is more than just a protecting group; it is a powerful tool for strategic synthesis. Its unique combination of steric stability towards base and nucleophiles, coupled with its clean, mechanistically distinct lability under acidic conditions, provides chemists with a reliable and versatile method for masking carboxylic acids. By understanding the principles of the AAL1 cleavage mechanism, the behavior of the resulting carbocation, and the logic of orthogonal protection, researchers can confidently and effectively integrate the tert-butyl ester into the synthesis of complex molecules, from novel pharmaceuticals to intricate natural products.

References

-

Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link][11][12][13]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][19]

-

Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link][5]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link][7]

-

ACS Publications. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link][12]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link][20]

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link][21]

-

University of Bristol. (n.d.). Protecting Groups. [Link][16]

-

ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. [Link][13]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Acids. [Link][6]

-

Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link][8]

-

Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link][14][15]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359–3363. [Link][22][23]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link][24]

-

The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link][25]

-

Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link][26]

-

de la Maza, A., & Bultel, L. (2012). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of Carbohydrate Chemistry, 31(4-6), 335-364. [Link][27]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link][17]

-

Scite.ai. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link][28]

-

Semantic Scholar. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. [Link][29]

-

University of Wisconsin-Madison. (n.d.). Chem 6352 - Protecting Groups. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link][30]

-

Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? [Link][2]

-

Reddit. (2016). Most labile ester protecting group? [Link][18]

-

Google Patents. (2007). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides. [31]

-

YouTube. (2020). Ester hydrolysis reactions: Acid and base catalysed || part 4. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Acids - Wordpress [reagents.acsgcipr.org]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. peptide.com [peptide.com]

- 18. reddit.com [reddit.com]

- 19. tert-Butyl Esters [organic-chemistry.org]

- 20. tert-Butyl Ethers [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. UQ eSpace [espace.library.uq.edu.au]

- 26. semanticscholar.org [semanticscholar.org]

- 27. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scite.ai [scite.ai]

- 29. semanticscholar.org [semanticscholar.org]

- 30. thieme-connect.com [thieme-connect.com]

- 31. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

The Strategic Application of Protected β-Alanine in Modern Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals, the precise control of reactive functional groups is paramount to successful molecular design and synthesis. This guide provides an in-depth exploration of the chemical structure, functional groups, and strategic application of protected β-alanine, a versatile building block in peptide synthesis, peptidomimetics, and drug development. We will delve into the causality behind experimental choices for the protection and deprotection of β-alanine's amino and carboxyl functionalities, offering field-proven insights to ensure robust and reproducible outcomes.

The Unique Structural Landscape of β-Alanine

Unlike its α-amino acid counterpart, β-alanine (3-aminopropanoic acid) possesses an amino group on the β-carbon, two atoms away from the carboxyl group. This seemingly subtle difference has profound implications for its chemical and biological properties. Structurally, β-alanine is an achiral and flexible molecule, which can impart unique conformational characteristics to peptides and other macromolecules.[1] Its integration can induce turns or serve as a flexible linker, influencing the overall three-dimensional structure and, consequently, the biological activity of the molecule.[2]

Caption: Chemical structure of β-alanine.

The Imperative of Protecting Groups in β-Alanine Chemistry

The bifunctional nature of β-alanine, with its nucleophilic amine and acidic carboxyl group, necessitates the use of protecting groups to achieve selective reactions.[3][4] Without protection, uncontrolled polymerization or unwanted side reactions would dominate, rendering the synthesis of well-defined molecules impossible. The selection of a protecting group strategy is a critical decision, guided by the principles of orthogonality, where each protecting group can be removed under specific conditions without affecting others.[5][6]

Caption: The necessity of protecting groups for β-alanine.

Amine Protection Strategies for β-Alanine

The protection of the β-amino group is a crucial first step in most synthetic routes involving β-alanine. The choice of the amine protecting group (PG²) dictates the subsequent deprotection conditions and the overall synthetic strategy.

The Boc Group: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under moderately acidic conditions.[7][8]

Chemical Structure of Boc-β-Ala-OH:

Caption: Structure of N-Boc-β-alanine (Boc-β-Ala-OH).

Experimental Protocol: Synthesis of Boc-β-Ala-OH

Principle: The synthesis proceeds via the nucleophilic attack of the β-alanine amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically performed in a mixed solvent system to ensure the solubility of both the polar amino acid and the nonpolar Boc anhydride. A base is required to neutralize the in-situ generated carbonic acid and to maintain a nucleophilic amine.[9]

Methodology:

-

Dissolution: Dissolve β-alanine in a mixture of dioxane and water. The aqueous phase is necessary to dissolve the amino acid, while dioxane helps to solubilize the Boc anhydride.

-

Basification: Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.[9]

-

Protection: Cool the solution in an ice bath to control the exothermicity of the reaction. Slowly add a solution of di-tert-butyl dicarbonate in dioxane.

-

Reaction: Allow the reaction to stir at room temperature for several hours to ensure complete conversion.

-

Work-up: Acidify the reaction mixture to protonate the carboxylate and precipitate the product. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Deprotection of the Boc Group:

The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10] The mechanism involves the formation of a stable tert-butyl cation.

Causality Behind Experimental Choices:

-

Di-tert-butyl dicarbonate: Preferred over other Boc-introducing reagents due to its solid nature, ease of handling, and the formation of innocuous byproducts (isobutylene and carbon dioxide).[7]

-

Acidic work-up: Essential to protonate the carboxylate, rendering the Boc-β-Ala-OH less soluble in the aqueous phase and facilitating its extraction into an organic solvent.

-

Scavengers in deprotection: When deprotecting Boc groups in the presence of sensitive residues (e.g., tryptophan or methionine), scavengers like anisole or thioanisole are often added to trap the reactive tert-butyl cations and prevent side reactions.[11]

The Fmoc Group: Base-Labile Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild basic conditions, which are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][5]

Chemical Structure of Fmoc-β-Ala-OH:

Caption: Structure of N-Fmoc-β-alanine (Fmoc-β-Ala-OH).

Experimental Protocol: Synthesis of Fmoc-β-Ala-OH

Principle: This synthesis is typically carried out under Schotten-Baumann conditions, where the amine nucleophile attacks the 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic solvent system with a base.[1]

Methodology:

-

Dissolution: Dissolve β-alanine in an aqueous solution of a base, such as sodium carbonate or sodium bicarbonate.[6][12]

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl in an organic solvent like dioxane or diethyl ether. The use of a biphasic system facilitates the reaction at the interface and allows for easy separation of the product.[12]

-

Reaction: Stir the mixture vigorously at room temperature for several hours.

-

Work-up: Separate the aqueous layer and wash with an organic solvent to remove any unreacted Fmoc-Cl and byproducts. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Fmoc-β-Ala-OH.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.[6]

Deprotection of the Fmoc Group:

The Fmoc group is cleaved by a base-catalyzed β-elimination mechanism. A solution of 20% piperidine in dimethylformamide (DMF) is the standard reagent for this deprotection in SPPS.[5][13]

Causality Behind Experimental Choices:

-

Schotten-Baumann Conditions: This method is highly effective for acylating water-soluble amines with water-insoluble acid chlorides. The base neutralizes the HCl byproduct, driving the reaction to completion.[1]

-

Piperidine for Deprotection: Piperidine acts as a base to abstract the acidic proton on the fluorenyl ring and also as a nucleophile to trap the resulting dibenzofulvene, preventing its reaction with the newly liberated amine.[5]

-

Fmoc-OSu as an alternative: N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred over Fmoc-Cl as it is more stable and less prone to side reactions. However, it has been reported that Fmoc-OSu can be a source of Fmoc-β-Ala-OH as an impurity.[14][15]

Carboxyl Protection of β-Alanine: Orthogonal Strategies

To enable reactions at the amino group or to prevent its participation in coupling reactions, the carboxylic acid functionality (PG¹) must be protected. The choice of the carboxyl protecting group is dictated by the need for orthogonality with the amine protecting group.

Methyl and Benzyl Esters

Methyl and benzyl esters are common choices for carboxyl protection. They are stable to the conditions used for both Boc and Fmoc protection.[11][16]

Experimental Protocol: Benzyl Esterification of N-Boc-β-Alanine

Principle: Fischer-Speier esterification involves the reaction of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.

Methodology:

-

Reaction Setup: Suspend N-Boc-β-alanine in benzyl alcohol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Reaction: Heat the mixture, often with azeotropic removal of water, to drive the equilibrium towards the ester product.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with a basic solution to remove the acid catalyst and unreacted carboxylic acid, followed by washing with brine. The organic layer is then dried and concentrated. The product is purified by chromatography.

Deprotection of Carboxyl Esters:

-

Methyl Esters: Typically cleaved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.[17] Care must be taken to avoid epimerization if a chiral center is present adjacent to the ester.

-

Benzyl Esters: Readily cleaved by catalytic hydrogenolysis (H₂/Pd-C), a mild method that is orthogonal to both Boc and Fmoc groups.[9][18]

tert-Butyl Esters

tert-Butyl esters offer another level of orthogonal protection, as they are stable to the basic conditions used for Fmoc deprotection and saponification of methyl esters, but are cleaved under acidic conditions similar to the Boc group.[19][20]

Synthesis: Direct esterification with tert-butanol is often inefficient. A common method involves the reaction of the N-protected β-alanine with isobutylene in the presence of a strong acid catalyst.

Deprotection: Cleavage is achieved with strong acids like TFA.

Characterization of Protected β-Alanine Derivatives

The identity and purity of protected β-alanine derivatives are confirmed using standard analytical techniques.

| Compound | Technique | Characteristic Data |

| Boc-β-Ala-OH | ¹H NMR (CDCl₃) | δ ~1.4 (s, 9H, C(CH₃)₃), ~2.5 (t, 2H, CH₂COOH), ~3.4 (q, 2H, NHCH₂), ~5.1 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ ~28.3 (C(CH₃)₃), ~34.5 (CH₂COOH), ~36.5 (NHCH₂), ~80.0 (C(CH₃)₃), ~156.0 (C=O, Boc), ~176.0 (COOH) | |

| Fmoc-β-Ala-OH | ¹H NMR (CDCl₃) | δ ~2.6 (t, 2H, CH₂COOH), ~3.5 (q, 2H, NHCH₂), ~4.2 (t, 1H, Fmoc-CH), ~4.4 (d, 2H, Fmoc-CH₂), ~7.3-7.8 (m, 8H, Ar-H)[21] |

| ¹³C NMR (CDCl₃) | δ ~34.0 (CH₂COOH), ~37.0 (NHCH₂), ~47.0 (Fmoc-CH), ~67.0 (Fmoc-CH₂), ~120.0, 125.0, 127.0, 127.7, 141.3, 143.8 (Aromatic C), ~156.5 (C=O, Fmoc), ~176.5 (COOH) | |

| Mass Spectrometry | ESI-MS | Protected β-alanine derivatives typically show the expected [M+H]⁺ or [M+Na]⁺ ions. Fragmentation patterns often involve the loss of the protecting group or parts thereof.[22][23] |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion and Future Perspectives

The strategic use of protected β-alanine is indispensable in modern organic synthesis and drug development. A thorough understanding of the chemical properties of the Boc and Fmoc protecting groups, as well as various carboxyl protecting esters, allows for the rational design of complex synthetic routes. The principles of orthogonality are key to achieving high yields and purity. As the demand for sophisticated peptide-based therapeutics and functional materials continues to grow, the development of novel, more efficient, and greener protection and deprotection strategies for β-alanine and other amino acids will remain an active area of research.

References

- Carpino, L. A. (1972). 9-Fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 94(17), 6214-6215.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Bodanszky, M., & Bodanszky, A. (1994). The practice of peptide synthesis. Springer-Verlag.

- Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Company.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

- Green, T. W., & Wuts, P. G. M. (2007). Protective groups in organic synthesis. John Wiley & Sons.

- BenchChem. (2025). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

- Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.

- Houben-Weyl. (n.d.). 2.2 Carboxy Group. In Methods of Organic Chemistry.

- BenchChem. (2025). The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis.

- BOC Sciences. (n.d.). BOC-amino acids.

- US Patent US20030114488A1. (2003).

- ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid.

- Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of peptide science : an official publication of the European Peptide Society, 14(6), 763–766.

- Tureček, F., & de Hoffmann, E. (2008). Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies. The Journal of Chemical Physics, 128(7), 074301.

- Semantic Scholar. (n.d.). Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu.

-

PubChem. (n.d.). Beta-Alanine. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of BOC-L-Alanine Benzyl Ester.

- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022). Molecules, 27(9), 2736.

- ChemicalBook. (n.d.). FMOC-b-Ala-OH synthesis.

- The Journal of Chemical Physics. (2008). Fragmentation of α- and β-alanine molecules by ions at Bragg-peak energies.

- PLOS ONE. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- BenchChem. (2025). Application Notes and Protocols for BOC-L-Alanine Benzyl Ester in Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000056).

- Guidechem. (n.d.). How is FMOC-b-Ala-OH prepared and used in drug and peptide synthesis?.

- ResearchGate. (n.d.). An array of orthogonal N-protecting groups for the amino acids, using l-alanine methyl ester as the exemplifying amino acid.

- Biosynth. (n.d.). beta-Alanine tert-butyl ester hydrochloride.

- VI Protecting Groups and Orthogonal Protection Str

- Nowick, J. S. (2020).

- ResearchGate. (n.d.). Proposed MS/MS fragmentation pathway of N,N-difructosyl-β-alanine....

- ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- Boc-beta-alanine for Peptide Synthesis: Expert Sourcing Guide. (2026).

- ChemicalBook. (n.d.). β-Alanine(107-95-9) 13C NMR spectrum.

- SpectraBase. (n.d.). Boc-Ala-OH - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). beta-Alanine benzyl ester p-toluenesulfonate salt synthesis.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

- Google Patents. (n.d.). EP0523461A2 - Process for the saponification of aminoacid-/peptide ester.

- ChemicalBook. (n.d.). FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056).

- SpectraBase. (n.d.). beta-ALANINE - Optional[13C NMR] - Chemical Shifts.

- Brieflands. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.

- ChemicalBook. (n.d.). Boc-beta-alanine.

-

PubChem. (n.d.). N-Fluorenylmethoxycarbonyl-I2-alanine. Retrieved from [Link]

Sources

- 1. polypeptide.com [polypeptide.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Benzyl Deprotection Mechanism (H2 + Pd/C) [commonorganicchemistry.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 15. CN106316869A - Synthesis method of beta-alanine methyl ester salt product - Google Patents [patents.google.com]

- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. tert-Butyl Esters [organic-chemistry.org]

- 20. biosynth.com [biosynth.com]

- 21. FMOC-b-Ala-OH(35737-10-1) 1H NMR spectrum [chemicalbook.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

Introduction: The Imperative of Selective Control in Complex Synthesis

An In-Depth Technical Guide to Orthogonal Protecting Group Strategies in Synthesis

In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the challenge is rarely about forming a single bond. Instead, it is about orchestrating a sequence of transformations on a molecule possessing multiple reactive sites. A reactive functional group, essential for a future transformation, can often interfere with a current reaction, leading to undesired side products, reduced yields, and complex purification challenges.[1] This necessitates the use of "protecting groups" – temporary modifications of a functional group to render it inert to a specific set of reaction conditions.[2][3]

However, as molecular complexity increases, the need to differentiate between multiple, similar functional groups arises. How does one modify a specific hydroxyl or amino group while leaving others untouched? The answer lies in an elegant and powerful concept known as orthogonal protection . An orthogonal set of protecting groups is a collection of groups that can be selectively removed in any order, each under a unique set of conditions that do not affect the others.[3][4][5] This strategy provides the synthetic chemist with ultimate control, allowing for the precise and sequential unmasking of reactive sites as needed. This guide provides a technical deep-dive into the core principles of orthogonality, a survey of the most reliable protecting groups, and field-proven protocols for their application.

Pillar 1: The Core Principles of Orthogonality

The foundation of an orthogonal strategy rests on classifying protecting groups by their lability—the specific chemical environment that causes their cleavage.[6] A robust synthetic plan will utilize groups from different classes to ensure selective deprotection is possible. The primary classes are:

-

Acid-Labile Groups: These groups are stable to basic, reductive, and oxidative conditions but are cleaved by acids. The mechanism often involves the formation of a stabilized carbocation. A prime example is the tert-Butoxycarbonyl (Boc) group for amines or tert-butyl (t-Bu) ethers/esters.[7][8]

-

Base-Labile Groups: These are designed to be stable in acidic and neutral media but are removed by treatment with a non-nucleophilic base. The classic example is the 9-Fluorenylmethyloxycarbonyl (Fmoc) group, whose removal is initiated by the abstraction of an acidic proton via a β-elimination mechanism.[9][10]

-